molecular formula C7H15NS B13533197 Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine

Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine

Cat. No.: B13533197
M. Wt: 145.27 g/mol
InChI Key: FYQACJYFRNDZMT-RNFRBKRXSA-N
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Description

Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Thioether Formation: Cyclohexanol is then converted to a thioether by reacting with methylthiol in the presence of a catalyst like hydrochloric acid.

    Amination: The thioether is subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding cyclohexan-1-amine.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexan-1-amine.

    Substitution: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may enhance its binding affinity or alter its metabolic stability, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexan-1-amine: Lacks the methylsulfanyl group, leading to different chemical and biological properties.

    2-(Methylsulfanyl)cyclohexanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.

Uniqueness: Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

(1R,2R)-2-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

FYQACJYFRNDZMT-RNFRBKRXSA-N

Isomeric SMILES

CS[C@@H]1CCCC[C@H]1N

Canonical SMILES

CSC1CCCCC1N

Origin of Product

United States

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